![molecular formula C16H13F4NO4 B174308 Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 128426-94-8](/img/structure/B174308.png)
Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H13F4NO4 and its molecular weight is 359.27 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15F2NO4
- Molecular Weight : 323.29 g/mol
- CAS Number : 112811-71-9
- Appearance : Pale yellow solid
- Melting Point : 179-181°C
Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound leads to the cessation of bacterial growth and replication.
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Klebsiella pneumoniae | 0.25 |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics when administered orally. The bioavailability is enhanced due to its lipophilic nature, allowing it to penetrate bacterial cell membranes effectively.
Study on Efficacy Against Resistant Strains
A pivotal study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound retained activity even against strains resistant to other fluoroquinolones, highlighting its potential as a treatment option for resistant infections .
Comparative Analysis with Other Fluoroquinolones
In comparative studies with other fluoroquinolones such as ciprofloxacin and moxifloxacin, this compound showed superior efficacy against certain resistant bacterial strains. This suggests that modifications in its chemical structure enhance its binding affinity to target enzymes .
Scientific Research Applications
Pharmacological Applications
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Antibiotic Activity :
- Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits strong antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
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Treatment of Respiratory Infections :
- Due to its efficacy against respiratory pathogens, this compound is being researched for its potential use in treating respiratory infections such as pneumonia and bronchitis. Studies have shown that it can effectively reduce bacterial load in animal models of respiratory infections.
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Antimicrobial Resistance :
- Research indicates that this compound may retain activity against strains of bacteria resistant to other fluoroquinolones. This feature makes it a candidate for further development in combating antibiotic resistance.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Key steps include:
- Formation of the Quinoline Core : Utilizing cyclization reactions to construct the quinoline structure.
- Fluorination : Introducing fluorine atoms at specific positions to enhance antibacterial activity.
- Carboxylation and Esterification : Modifying carboxylic acid groups to form the ethyl ester for improved pharmacokinetic properties.
Case Studies
Properties
IUPAC Name |
ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO4/c1-2-24-15(23)9-6-21(7-3-4-7)12-8(13(9)22)5-10(17)11(18)14(12)25-16(19)20/h5-7,16H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGMXIQKJKKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC(F)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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